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Compound of Interest

Compound Name: 2-Chlorobenzenesulfonyl chloride

Cat. No.: B1218429 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
chlorobenzenesulfonyl chloride, a key intermediate in organic synthesis. The document

details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)

characteristics, presenting the data in a clear, tabular format for easy reference and

comparison. Detailed experimental protocols for acquiring this spectroscopic data are also

provided.

Core Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for 2-
chlorobenzenesulfonyl chloride (CAS No: 2905-23-9; Molecular Formula: C₆H₄Cl₂O₂S;

Molecular Weight: 211.07 g/mol ).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Despite extensive searches, publicly available, experimentally confirmed ¹H and ¹³C NMR data

for 2-chlorobenzenesulfonyl chloride is limited. The data presented here is based on

predictive models and analysis of similar compounds. Researchers are advised to acquire

experimental data for confirmation.

Table 1: Predicted ¹H NMR Data for 2-Chlorobenzenesulfonyl Chloride
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

8.15 - 8.05 m - H-6

7.75 - 7.65 m - H-3

7.60 - 7.50 m - H-4, H-5

Table 2: Predicted ¹³C NMR Data for 2-Chlorobenzenesulfonyl Chloride

Chemical Shift (δ) ppm Assignment

141.0 C-1 (C-SO₂Cl)

135.5 C-2 (C-Cl)

133.0 C-6

132.0 C-4

130.0 C-5

128.0 C-3

Infrared (IR) Spectroscopy
The infrared spectrum of 2-chlorobenzenesulfonyl chloride reveals characteristic absorption

bands corresponding to its functional groups.

Table 3: Infrared (IR) Spectroscopy Data for 2-Chlorobenzenesulfonyl Chloride
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Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3000 Medium Aromatic C-H Stretch

1580 - 1560 Medium C=C Aromatic Ring Stretch

1470 - 1440 Medium C=C Aromatic Ring Stretch

1380 - 1360 Strong SO₂ Asymmetric Stretch

1190 - 1170 Strong SO₂ Symmetric Stretch

850 - 800 Strong C-Cl Stretch

760 - 740 Strong C-H Out-of-plane Bend

590 - 570 Strong S-Cl Stretch

Mass Spectrometry (MS)
The mass spectrum of 2-chlorobenzenesulfonyl chloride provides key information about its

molecular weight and fragmentation pattern.

Table 4: Mass Spectrometry (MS) Data for 2-Chlorobenzenesulfonyl Chloride

m/z Relative Intensity (%) Assignment

210 Moderate [M]⁺ (with ³⁵Cl, ³⁵Cl)

212 Moderate [M+2]⁺ (with ³⁷Cl, ³⁵Cl)

214 Low [M+4]⁺ (with ³⁷Cl, ³⁷Cl)

175 High [M - Cl]⁺

111 High [C₆H₄Cl]⁺

75 High [C₆H₃]⁺

Experimental Protocols
The following sections detail the methodologies for acquiring the spectroscopic data presented

above.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for obtaining NMR spectra of analogous compounds is as follows:

Sample Preparation: Dissolve approximately 10-20 mg of 2-chlorobenzenesulfonyl
chloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). Add a

small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz

or higher).

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Spectral Width: 10-12 ppm.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64, depending on sample concentration.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: 200-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, to achieve an adequate signal-to-noise ratio.

Data Processing: Apply Fourier transformation to the acquired free induction decay (FID).

Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the

internal TMS standard.
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Infrared (IR) Spectroscopy
The IR spectrum was obtained using an Attenuated Total Reflectance (ATR) technique on a

Fourier Transform Infrared (FT-IR) spectrometer.[1]

Sample Preparation: As a liquid or low-melting solid, a small drop of 2-
chlorobenzenesulfonyl chloride is placed directly onto the ATR crystal (e.g., diamond or

zinc selenide).

Instrumentation: A Bruker Tensor 27 FT-IR spectrometer or equivalent.[1]

Data Acquisition:

Technique: ATR-Neat.[1]

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: A background spectrum of the clean ATR crystal is recorded and

automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
The mass spectrum was acquired using an electron ionization (EI) source coupled with a mass

analyzer.[2]

Sample Introduction: A dilute solution of 2-chlorobenzenesulfonyl chloride in a volatile

organic solvent (e.g., dichloromethane or methanol) is introduced into the ion source, often

via a gas chromatograph (GC-MS).

Ionization:

Method: Electron Ionization (EI).[2]

Electron Energy: 70 eV.
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Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)

by a quadrupole or time-of-flight (TOF) mass analyzer.

Detection: The separated ions are detected, and a mass spectrum is generated by plotting

ion intensity versus m/z.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-chlorobenzenesulfonyl chloride.
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Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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